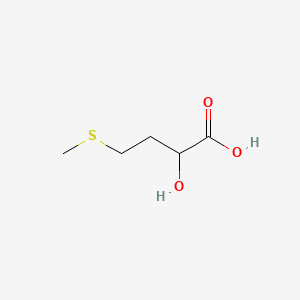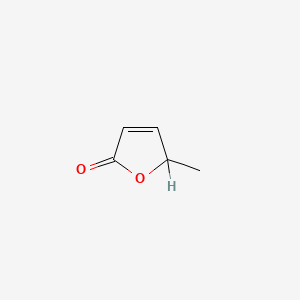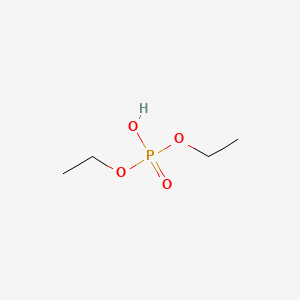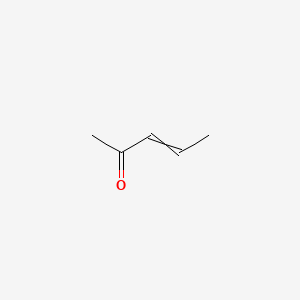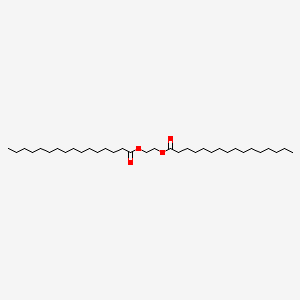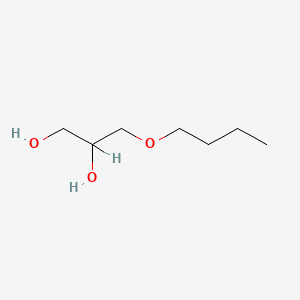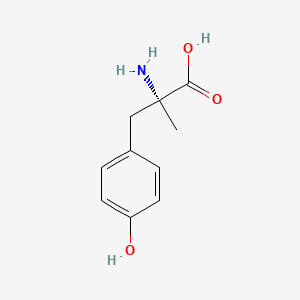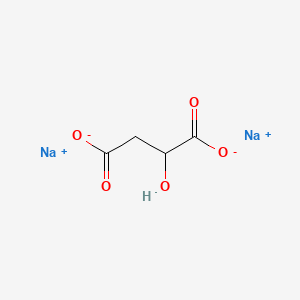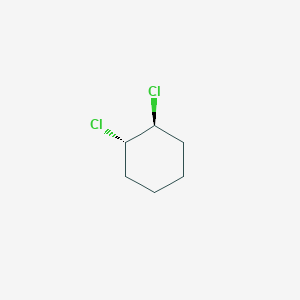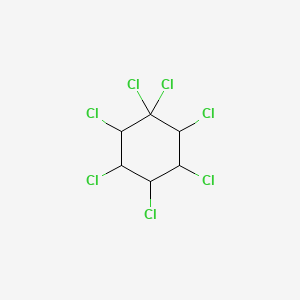
1,1,2,3,4,5,6-Heptachlorocyclohexane
Vue d'ensemble
Description
1,1,2,3,4,5,6-Heptachlorocyclohexane is an organochlorine compound with the molecular formula C6H5Cl7 It is a derivative of cyclohexane, where seven hydrogen atoms are replaced by chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,3,4,5,6-Heptachlorocyclohexane can be synthesized through the chlorination of cyclohexane. The process involves the addition of chlorine to cyclohexane under specific conditions, typically in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures and may require ultraviolet light to initiate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous chlorination of cyclohexane in a reactor, with careful control of temperature, pressure, and chlorine feed rate to ensure the desired product distribution. The resulting mixture is then purified through distillation or other separation techniques to isolate the heptachlorinated product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,4,5,6-Heptachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can remove chlorine atoms, leading to partially dechlorinated cyclohexanes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products
Oxidation: Chlorinated cyclohexanones and cyclohexanols.
Reduction: Partially dechlorinated cyclohexanes.
Substitution: Cyclohexanes with various functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the effects of chlorination on cyclohexane’s chemical properties.
Biology: Investigated for its interactions with biological systems, particularly its potential toxicity and environmental impact.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as intermediates in the synthesis of more complex molecules.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Mécanisme D'action
The mechanism by which 1,1,2,3,4,5,6-Heptachlorocyclohexane exerts its effects involves interactions with cellular components. The compound can disrupt cell membranes and interfere with enzyme activity, leading to cellular dysfunction. Its high lipophilicity allows it to accumulate in fatty tissues, where it can exert prolonged toxic effects. The molecular targets include various enzymes and receptors involved in cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
1,1,2,3,4,5,6-Heptachlorocyclohexane is similar to other chlorinated cyclohexanes, such as:
1,2,3,4,5,6-Hexachlorocyclohexane: Differing by one less chlorine atom, this compound has similar chemical properties but may exhibit different reactivity and toxicity profiles.
1,2,3,4,5,6,7-Heptachlorocycloheptane: A heptachlorinated derivative of cycloheptane, which has a larger ring structure and different chemical behavior.
Lindane (gamma-hexachlorocyclohexane): Known for its use as an insecticide, lindane has a different arrangement of chlorine atoms, leading to distinct biological activity.
Propriétés
IUPAC Name |
1,1,2,3,4,5,6-heptachlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl7/c7-1-2(8)4(10)6(12,13)5(11)3(1)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMMFAQCEHVJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)(Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924706 | |
| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-55-1, 12407-87-3 | |
| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptachlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, heptachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012407873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,3,4,5,6-heptachlorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


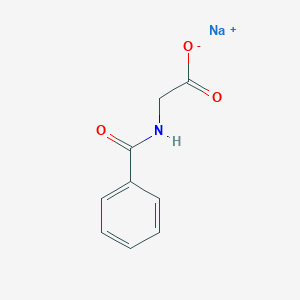
![5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B7821915.png)
